molecular formula C14H12ClNO2 B14281575 p-Chlorophenyl benzylcarbamate CAS No. 124068-98-0

p-Chlorophenyl benzylcarbamate

Cat. No.: B14281575
CAS No.: 124068-98-0
M. Wt: 261.70 g/mol
InChI Key: BIZHAMPPXXHFQK-UHFFFAOYSA-N
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Description

p-Chlorophenyl benzylcarbamate: is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a p-chlorophenyl group and a benzyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzyl chloroformate method: One common method involves the reaction of benzyl chloroformate with p-chloroaniline.

    Phosgene method: Another method involves the reaction of p-chlorophenyl isocyanate with benzyl alcohol in the presence of a catalyst.

Industrial Production Methods: Industrial production of p-Chlorophenyl benzylcarbamate often involves the benzyl chloroformate method due to its higher yield and relatively safer reaction conditions compared to the phosgene method.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed:

    Substitution Reactions: Products include substituted carbamates or ureas.

    Oxidation Reactions: Products include oxidized carbamates or ureas.

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

124068-98-0

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(4-chlorophenyl) N-benzylcarbamate

InChI

InChI=1S/C14H12ClNO2/c15-12-6-8-13(9-7-12)18-14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)

InChI Key

BIZHAMPPXXHFQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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